1-(1-Bromopropan-2-yl)-4-isopropoxybenzene

Catalog No.
S14080738
CAS No.
M.F
C12H17BrO
M. Wt
257.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Bromopropan-2-yl)-4-isopropoxybenzene

Product Name

1-(1-Bromopropan-2-yl)-4-isopropoxybenzene

IUPAC Name

1-(1-bromopropan-2-yl)-4-propan-2-yloxybenzene

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

InChI

InChI=1S/C12H17BrO/c1-9(2)14-12-6-4-11(5-7-12)10(3)8-13/h4-7,9-10H,8H2,1-3H3

InChI Key

BIDNHILVEVYLKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)CBr

1-(1-Bromopropan-2-yl)-4-isopropoxybenzene, with the chemical formula C12_{12}H17_{17}BrO, is an organic compound characterized by the presence of a bromopropyl group and an isopropoxy group attached to a benzene ring. This compound belongs to the class of aryl ethers and is notable for its unique structural features, which include a bromine atom that enhances its reactivity and potential biological activity. The compound's molecular weight is approximately 251.17 g/mol, and it is identified by the CAS number 3575-19-7.

Typical of aryl halides and ethers:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom. This reaction can occur under basic conditions or in the presence of polar aprotic solvents.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes, particularly when treated with strong bases.
  • Electrophilic Aromatic Substitution: The isopropoxy group can direct electrophiles to the ortho or para positions on the benzene ring, allowing for further functionalization of the aromatic system.

Several methods can be employed to synthesize 1-(1-Bromopropan-2-yl)-4-isopropoxybenzene:

  • Bromination of Propanol Derivatives: Starting from 4-isopropoxyphenol, bromination can be achieved using bromine or N-bromosuccinimide in appropriate solvents, followed by alkylation with 2-bromopropane.
  • Alkylation Reactions: The compound can also be synthesized through alkylation of 4-isopropoxyphenol with 1-bromopropane in the presence of a base such as potassium carbonate or sodium hydride.
  • Grignard Reagent Method: Another approach involves the formation of a Grignard reagent from 4-isopropoxybenzyl chloride followed by reaction with 1-bromopropane.

1-(1-Bromopropan-2-yl)-4-isopropoxybenzene may find applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, this compound could serve as a lead structure for drug development.
  • Chemical Intermediates: It may be utilized as an intermediate in the synthesis of more complex organic molecules in research and industrial applications.

Several compounds share structural similarities with 1-(1-Bromopropan-2-yl)-4-isopropoxybenzene. Here are a few notable examples:

Compound NameStructureUnique Features
1-Bromo-3-chloropropaneC3_3H6_6BrClContains both bromine and chlorine atoms, increasing reactivity.
4-IsopropoxyphenolC10_{10}H14_{14}OLacks halogen substituents but retains the isopropoxy group; used in pharmaceuticals.
1-Iodo-3-isopropoxybenzeneC12_{12}H17_{17}IOContains iodine instead of bromine; may exhibit different reactivity profiles.

The uniqueness of 1-(1-Bromopropan-2-yl)-4-isopropoxybenzene lies in its combination of a brominated alkyl group and an isopropoxy substituent on an aromatic ring, which may confer distinct chemical properties and biological activities compared to similar compounds. Further research could elucidate its specific roles and applications in chemistry and medicine.

The Williamson ether synthesis remains a cornerstone for constructing aryl ether bonds, including the isopropoxy group in 1-(1-Bromopropan-2-yl)-4-isopropoxybenzene. This method involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. For example, reacting 4-isopropoxyphenol with 1-bromo-2-propanol in the presence of sodium hydride generates the target compound via deprotonation and subsequent alkylation. The reaction typically proceeds under anhydrous conditions to minimize hydrolysis of the bromopropane intermediate.

A second traditional route involves bromination of pre-formed isopropoxybenzene derivatives. Starting with 4-isopropoxypropan-2-ol, treatment with phosphorus tribromide (PBr3) in diethyl ether facilitates the substitution of the hydroxyl group with bromine, yielding the bromopropyl moiety. This method prioritizes simplicity but faces challenges in regioselectivity when multiple reactive sites exist on the aromatic ring.

Table 1: Comparison of Traditional Alkylation Methods

MethodReagentsYield (%)Reaction Time (h)
Williamson SynthesisNaH, 1-bromo-2-propanol78–856–8
Propanol BrominationPBr3, Ether65–724–6

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

256.04628 g/mol

Monoisotopic Mass

256.04628 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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